3-Benzyl-5-nitropyridine
Description
3-Benzyl-5-nitropyridine (C₁₂H₁₀N₂O₂) is a nitro-substituted pyridine derivative featuring a benzyl group at the 3-position and a nitro group at the 5-position. Its synthesis involves meta-selective nitration of a dearomatized pyridine precursor (S8) via oxazino azine intermediates, yielding a 63% isolated product after purification by flash chromatography . Key characterization data include:
1H NMR (300 MHz, CDCl₃):
13C NMR (76 MHz, CDCl₃):
HRMS (ESI):
Properties
Molecular Formula |
C12H10N2O2 |
|---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
3-benzyl-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O2/c15-14(16)12-7-11(8-13-9-12)6-10-4-2-1-3-5-10/h1-5,7-9H,6H2 |
InChI Key |
VFJUBLWELDLZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 3-Benzyl-5-nitropyridine and Analogous Compounds
| Compound | Molecular Formula | Substituents | Yield (%) | Key 1H NMR Shifts (Pyridine Protons) | Lipophilicity (LogP)* |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₀N₂O₂ | 3-benzyl, 5-nitro | 63 | δ 9.29, 8.80 | ~2.1 (estimated) |
| 5-Nitroquinoline | C₉H₆N₂O₂ | 5-nitro | 75–85† | δ 9.15–9.30 (quinoline-H) | 1.8–2.0 |
| 3-Nitro-5-methylpyridine | C₆H₆N₂O₂ | 3-nitro, 5-methyl | 70‡ | δ 8.90–8.95 (pyridine-H) | 0.9–1.2 |
| 3-Benzylpyridine | C₁₂H₁₁N | 3-benzyl | N/A | δ 8.40–8.60 (pyridine-H) | ~2.5 |
*Estimated using fragment-based methods (e.g., Moriguchi LogP). †Typical yields for direct nitration of quinolines . ‡Yield from alkylation-nitration sequences .
Key Observations:
This contrasts with 3-nitro-5-methylpyridine, where the smaller methyl group permits higher functionalization yields (~70%) .
Electronic Properties: The nitro group at C5 creates a strong electron-deficient pyridine ring, as evidenced by deshielded 1H NMR signals (δ > 9.0). This effect is less pronounced in 3-benzylpyridine (δ ~8.50), where the benzyl group donates electron density via resonance .
Lipophilicity and Solubility: The benzyl group increases lipophilicity (estimated LogP ~2.1) compared to 5-nitroquinoline (LogP ~1.9). However, the nitro group reduces solubility in nonpolar solvents relative to 3-benzylpyridine (LogP ~2.5) .
Synthetic Accessibility: The 63% yield of this compound is moderate compared to 5-nitroquinoline (75–85%), likely due to challenges in regioselective nitration of benzyl-protected pyridines .
Research Implications and Limitations
The provided evidence highlights the synthetic feasibility of this compound but lacks direct comparative data for its analogs. Further studies are needed to:
- Quantify electronic effects via Hammett constants.
- Compare catalytic activity in cross-coupling reactions with other nitropyridines.
- Evaluate biological activity (e.g., antimicrobial or kinase inhibition) against analogs.
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